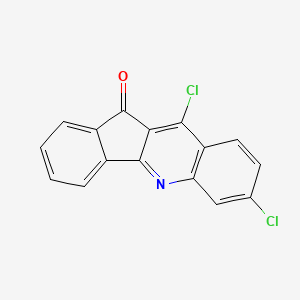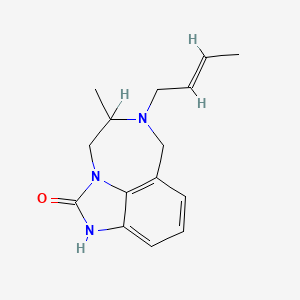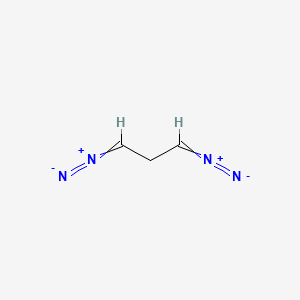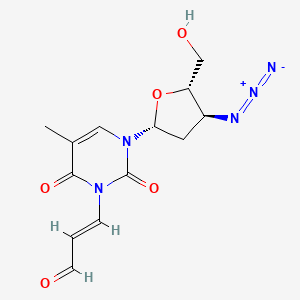![molecular formula C15H22ClNO2 B12685743 [2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride CAS No. 93941-91-4](/img/structure/B12685743.png)
[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride is an organic compound with the molecular formula C15H22ClNO2 and a molecular weight of 283.79368 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of [2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride typically involves the reaction of (meth)acryloyl chloride with the corresponding alcohols in the presence of triethylamine . This reaction is carried out in a tubular reactor, resulting in high conversions of alcohols to their corresponding esters within a short reaction time. The process is efficient and minimizes the formation of unwanted side products .
Chemical Reactions Analysis
[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride involves its interaction with specific molecular targets and pathways. The compound’s cationic nature allows it to interact with negatively charged molecules, facilitating various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride can be compared with other similar compounds, such as:
[2-(Acryloyloxy)ethyl]trimethylammonium chloride: Both compounds have similar structures and applications, but differ in their specific chemical properties and reactivity.
Dimethylaminoethyl acrylate methyl chloride: This compound is also used in polymer synthesis and has similar applications in various fields.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
93941-91-4 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
benzyl-dimethyl-(1-prop-2-enoyloxypropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C15H22NO2.ClH/c1-5-15(17)18-12-13(2)16(3,4)11-14-9-7-6-8-10-14;/h5-10,13H,1,11-12H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
DWNMRHBGZATFST-UHFFFAOYSA-M |
Canonical SMILES |
CC(COC(=O)C=C)[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


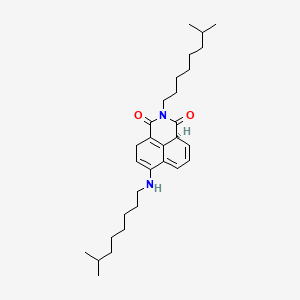
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
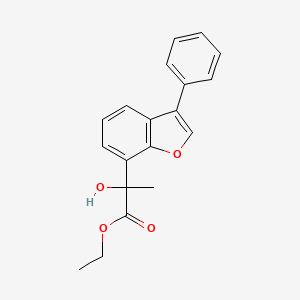
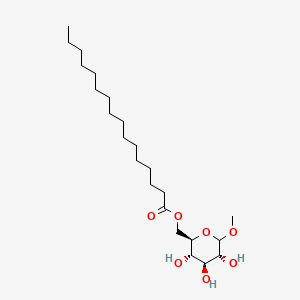
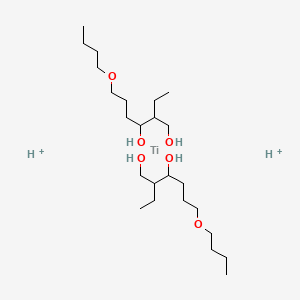
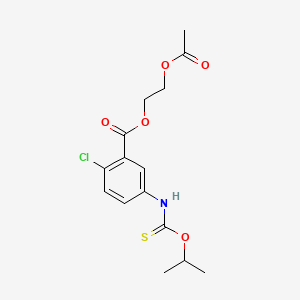
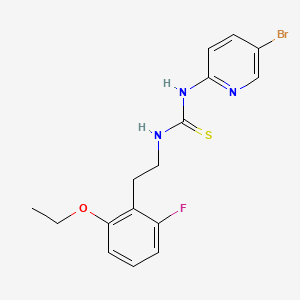

![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)

